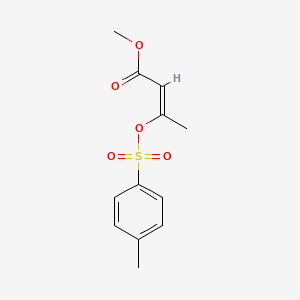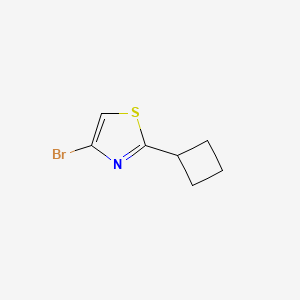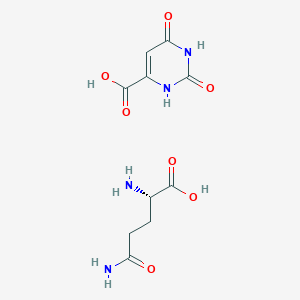
N-Desmethylhydroxyterbinafine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethylhydroxyterbinafine is a derivative of terbinafine, a well-known antifungal agent. It is a metabolite formed during the biotransformation of terbinafine in the liver. This compound belongs to the class of hydroxylmethylamines and has shown potential in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desmethylhydroxyterbinafine can be synthesized through microbial transformation of terbinafine using microorganisms such as Pseudomonas aeruginosa, Cunninghamella elegans, and Aspergillus niger. Additionally, it can be chemically synthesized by reducing the ketone group in terbinafine to form the hydroxylmethylamine group.
Industrial Production Methods
The industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized for yield and purity, ensuring that the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Desmethylhydroxyterbinafine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of this compound include carboxyterbinafine and N-desmethylcarboxyterbinafine. These products are significant for further research and potential therapeutic applications .
Scientific Research Applications
N-Desmethylhydroxyterbinafine has shown potential in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its role in the metabolism of terbinafine and its effects on cellular processes.
Medicine: Investigated for its antifungal properties and potential therapeutic applications.
Industry: Utilized in the development of antifungal agents and other pharmaceuticals
Mechanism of Action
N-Desmethylhydroxyterbinafine exerts its effects by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The compound targets the enzyme squalene epoxidase, which is involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Desmethylhydroxyterbinafine is unique due to its specific hydroxylmethylamine structure, which contributes to its distinct chemical properties and biological activities. Its formation as a metabolite of terbinafine also highlights its relevance in the study of terbinafine’s metabolism and potential therapeutic applications .
Properties
CAS No. |
162227-14-7 |
|---|---|
Molecular Formula |
C₂₀H₂₃NO |
Molecular Weight |
293.4 |
Synonyms |
(5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-yn-1-ol; (E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-Hepten-3-yn-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)

